N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide
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Overview
Description
The compound N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide belongs to a class of organic compounds characterized by the presence of a methoxybenzothiazole moiety and a tosyl group. These types of compounds have garnered interest due to their diverse biological activities and potential applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of similar thiazole derivatives often involves cyclization reactions and the subsequent introduction of functional groups through reactions like acylation, amidation, or sulfonation. For instance, the synthesis of benzothiazole acetamides can be achieved by refluxing benzothiazoles with acetic acid under specific conditions to form hydrogen bond-associated structures (Balijapalli et al., 2017).
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is often elucidated using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These studies reveal the presence of hydrogen bonding and other intermolecular interactions that influence the compound's properties and reactivity (Inkaya et al., 2012).
Scientific Research Applications
Synthesis and Antimicrobial Screening of Benzothiazole Derivatives Benzothiazole derivatives, which are structurally similar to N-(4-methoxybenzo[d]thiazol-2-yl)-2-tosylacetamide, have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds demonstrated significant potential in treating microbial diseases, specifically bacterial and fungal infections. The research indicates that these thiazole derivatives might provide a valuable therapeutic intervention against microbial diseases (Desai et al., 2013).
Anticancer Activity of Benzothiazole Derivatives A series of novel 4-thiazolidinones with a benzothiazole moiety, similar in structure to this compound, has been screened for anticancer activity. These compounds showed potential against various cancer cell lines, indicating their promise as anticancer agents. This suggests that derivatives of benzothiazole, like the compound , may possess significant anticancer properties (Havrylyuk et al., 2010).
Photophysical Properties and Applications N-(benzo[d]thiazol-2-yl)acetamide derivatives, which share a structural motif with this compound, have been studied for their photophysical properties. These properties are fundamental for applications in material science and potentially in developing advanced materials for photodynamic therapy, a treatment used to combat various cancers (Balijapalli et al., 2017).
Future Directions
Mechanism of Action
Mode of Action
For instance, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties have demonstrated excellent COX-2 SI values . This suggests that these compounds may inhibit the COX-2 enzyme, which plays a key role in inflammation and pain.
Pharmacokinetics
The compound’s potential antibacterial activity suggests it may have sufficient bioavailability to exert its effects .
Result of Action
Similar compounds have shown to inhibit albumin denaturation, which is a key process in inflammation .
Action Environment
The synthesis of similar compounds suggests that they are stable under normal laboratory conditions .
properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S2/c1-11-6-8-12(9-7-11)25(21,22)10-15(20)18-17-19-16-13(23-2)4-3-5-14(16)24-17/h3-9H,10H2,1-2H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDZCGBEMLPYMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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